molecular formula C7H12O2 B6205715 2-cyclobutyl-2-methoxyacetaldehyde CAS No. 1783661-27-7

2-cyclobutyl-2-methoxyacetaldehyde

Cat. No.: B6205715
CAS No.: 1783661-27-7
M. Wt: 128.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutyl-2-methoxyacetaldehyde is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. It is characterized by a cyclobutyl ring attached to a methoxyacetaldehyde group, making it a versatile compound in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+2] cycloaddition reaction, which is a photochemical process that forms the cyclobutyl ring . The methoxyacetaldehyde group can then be introduced through various alkylation or acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of 2-cyclobutyl-2-methoxyacetaldehyde may involve large-scale cycloaddition reactions followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-methoxyacetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-methoxyacetaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-2-methoxyacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclobutyl ring may also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylmethanol: Similar structure but with a hydroxyl group instead of an aldehyde.

    Cyclobutylacetaldehyde: Lacks the methoxy group.

    Methoxyacetaldehyde: Lacks the cyclobutyl ring.

Uniqueness

2-Cyclobutyl-2-methoxyacetaldehyde is unique due to the combination of the cyclobutyl ring and the methoxyacetaldehyde group, which imparts distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with the similar compounds listed above .

Properties

CAS No.

1783661-27-7

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.